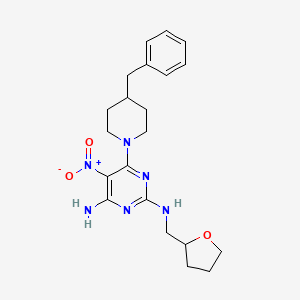

![molecular formula C17H15N3O7 B2581339 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan CAS No. 383147-14-6](/img/structure/B2581339.png)

2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan (DNP-CHDAF) is a cyclic organic compound that has been used in various scientific research applications. It is a derivative of 2,4-dinitrophenylcyclohexanone (DNP-CHK), which is a commonly used reagent in organic synthesis. DNP-CHDAF is a versatile compound that has been used in a variety of experiments such as organic synthesis, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Intramolecular Cyclization and Synthesis of Nitrobenzo[b]furans

Research indicates that ketoximes derived from dinitrophenyl compounds undergo acid-catalyzed cyclization to produce nitrobenzo[b]furans. These compounds are significant in the synthesis of various nitro-substituted organic compounds, indicating their potential application in material science and organic synthesis. For example, the cyclization of O-(3,5-dinitrophenyl) ketoximes results in 2-substituted or 2,3-disubstituted 4,6-dinitrobenzo[b]furans, highlighting the synthetic utility of dinitrophenyl derivatives in constructing complex organic molecules (Vorob'ev et al., 2007).

Cycloaddition Reactions of β-chloroazo-olefins

The study of β-chloro-1-(2,4-dinitrophenylazo)ethene and related compounds in cycloaddition reactions with indene, ethyl vinyl ether, furan, and cyclopentadiene demonstrates their potential in synthesizing various cycloadducts. This highlights the application of such compounds in developing new synthetic methodologies and the production of novel organic compounds with potential applications in pharmaceuticals and materials science (Gilchrist, Stevens, & Parton, 1985).

Chromatography and Mass Spectrometry of Carbonyl Derivatives

The analysis of carbonyl (2,4-dinitrophenyl)hydrazones via liquid chromatography and mass spectrometry underscores the importance of dinitrophenyl derivatives in analytical chemistry. This application is crucial for identifying and quantifying carbonyls in various samples, which is vital in environmental monitoring, food safety, and biochemical research (Grosjean, Green, & Grosjean, 1999).

Fluorescence Quenching and Toxicity Mechanism Studies

Investigations into the fluorescence quenching properties of dinitrophenols, including 2,4-dinitrophenol, contribute to understanding the toxicity mechanisms of these compounds. This research is significant in environmental and biological sciences, providing insights into the effects of pollutants and the development of sensors for detecting toxic substances (Huţanu & Pintilie, 2013).

Reactions with Furans and Synthesis of Heterocycles

The reaction of dinitrobenzene ions with furans, leading to arylation or ring opening, shows the versatility of dinitrophenyl derivatives in synthesizing heterocyclic compounds. These reactions are essential in pharmaceutical and agrochemical research for developing new drugs and agrochemicals (Bartle et al., 1978).

Propiedades

IUPAC Name |

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O7/c21-17(16-6-3-9-26-16)27-18-14-5-2-1-4-12(14)13-8-7-11(19(22)23)10-15(13)20(24)25/h3,6-10,12H,1-2,4-5H2/b18-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLBZDANHVVABB-NBVRZTHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NOC(=O)C2=CC=CO2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=N\OC(=O)C2=CC=CO2)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

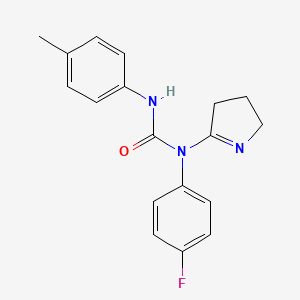

![Methyl 4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]benzoate](/img/structure/B2581259.png)

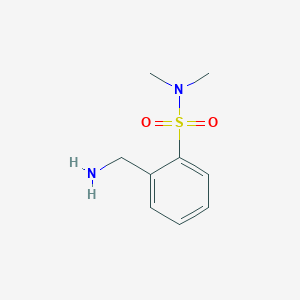

![5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2581262.png)

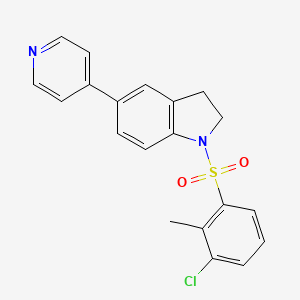

![1-((1R,5S)-8-(2-(2,4-dichlorophenoxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2581263.png)

![(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2581268.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2581269.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2581270.png)

![(E)-6-chloro-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2581271.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2581272.png)

![Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2581273.png)